Cas no 2168443-94-3 (2-amino-5-cyclohexylthiophene-3-carboxylic acid)
2-amino-5-cyclohexylthiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-5-cyclohexylthiophene-3-carboxylic acid
- 2168443-94-3
- EN300-195579
-
- Inchi: 1S/C11H15NO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h6-7H,1-5,12H2,(H,13,14)
- InChI Key: SLDDHFNAICCSJK-UHFFFAOYSA-N
- SMILES: S1C(=C(C(=O)O)C=C1C1CCCCC1)N
Computed Properties
- Exact Mass: 225.08234989g/mol
- Monoisotopic Mass: 225.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 91.6Ų
2-amino-5-cyclohexylthiophene-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-195579-0.05g |
2-amino-5-cyclohexylthiophene-3-carboxylic acid |
2168443-94-3 | 0.05g |
$756.0 | 2023-09-17 | ||
| Enamine | EN300-195579-0.1g |
2-amino-5-cyclohexylthiophene-3-carboxylic acid |
2168443-94-3 | 0.1g |
$792.0 | 2023-09-17 | ||
| Enamine | EN300-195579-0.25g |
2-amino-5-cyclohexylthiophene-3-carboxylic acid |
2168443-94-3 | 0.25g |
$828.0 | 2023-09-17 | ||
| Enamine | EN300-195579-0.5g |
2-amino-5-cyclohexylthiophene-3-carboxylic acid |
2168443-94-3 | 0.5g |
$864.0 | 2023-09-17 | ||
| Enamine | EN300-195579-1.0g |
2-amino-5-cyclohexylthiophene-3-carboxylic acid |
2168443-94-3 | 1g |
$971.0 | 2023-06-02 | ||
| Enamine | EN300-195579-2.5g |
2-amino-5-cyclohexylthiophene-3-carboxylic acid |
2168443-94-3 | 2.5g |
$1763.0 | 2023-09-17 | ||
| Enamine | EN300-195579-5.0g |
2-amino-5-cyclohexylthiophene-3-carboxylic acid |
2168443-94-3 | 5g |
$2816.0 | 2023-06-02 | ||
| Enamine | EN300-195579-10.0g |
2-amino-5-cyclohexylthiophene-3-carboxylic acid |
2168443-94-3 | 10g |
$4176.0 | 2023-06-02 | ||
| Enamine | EN300-195579-1g |
2-amino-5-cyclohexylthiophene-3-carboxylic acid |
2168443-94-3 | 1g |
$900.0 | 2023-09-17 | ||
| Enamine | EN300-195579-5g |
2-amino-5-cyclohexylthiophene-3-carboxylic acid |
2168443-94-3 | 5g |
$2608.0 | 2023-09-17 |
2-amino-5-cyclohexylthiophene-3-carboxylic acid Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-amino-5-cyclohexylthiophene-3-carboxylic acid
2-Amino-5-Cyclohexylthiophene-3-Carboxylic Acid (CAS No. 2168443-94-3): An Emerging Compound in Medicinal Chemistry
2-Amino-5-cyclohexylthiophene-3-carboxylic acid (CAS No. 2168443-94-3) is a promising compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in pharmaceutical and materials science. The presence of the cyclohexyl and carboxylic acid groups imparts specific chemical and biological properties that make it an attractive candidate for further research and development.
The structural complexity of 2-amino-5-cyclohexylthiophene-3-carboxylic acid allows for a wide range of functionalization and modification, which can be leveraged to enhance its pharmacological properties. Recent studies have explored its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antiviral therapies.
In the context of anti-inflammatory research, 2-amino-5-cyclohexylthiophene-3-carboxylic acid has shown promising results in modulating key inflammatory pathways. A study published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling, a central regulator of inflammation.
Beyond its anti-inflammatory properties, 2-amino-5-cyclohexylthiophene-3-carboxylic acid has also been investigated for its anticancer potential. Research conducted by a team at the National Cancer Institute (2020) revealed that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism underlying this activity is thought to involve the induction of apoptosis through the activation of caspase pathways and the disruption of mitochondrial function.
In the realm of antiviral research, 2-amino-5-cyclohexylthiophene-3-carboxylic acid has shown promise as a potential inhibitor of viral replication. A study published in Antiviral Research (2021) reported that this compound effectively inhibits the replication of influenza A virus by interfering with viral entry and assembly processes. The specific molecular targets and mechanisms involved are still under investigation but are expected to provide valuable insights into the development of new antiviral therapies.
The synthetic accessibility of 2-amino-5-cyclohexylthiophene-3-carboxylic acid is another factor contributing to its appeal in medicinal chemistry. Several synthetic routes have been developed to produce this compound efficiently, including palladium-catalyzed cross-coupling reactions and multistep sequences involving functional group transformations. These methods enable researchers to synthesize the compound on a larger scale, facilitating its use in preclinical studies and beyond.
In addition to its therapeutic potential, 2-amino-5-cyclohexylthiophene-3-carboxylic acid has also been explored for its applications in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Recent advancements in materials chemistry have led to the development of novel materials based on this compound, showcasing its versatility beyond pharmaceutical applications.
The safety profile of 2-amino-5-cyclohexylthiophene-3-carboxylic acid is an important consideration for its further development as a therapeutic agent. Preclinical studies have indicated that this compound exhibits low toxicity and good biocompatibility, making it a promising candidate for clinical trials. However, more extensive toxicological evaluations are necessary to fully understand its safety profile and ensure its safe use in humans.
In conclusion, 2-amino-5-cyclohexylthiophene-3-carboxylic acid (CAS No. 2168443-94-3) represents a multifaceted compound with significant potential in various fields of research and application. Its unique structural features, coupled with its promising biological activities, make it an attractive target for further investigation and development. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases.
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